Fmoc-NmeAla is a valuable building block for the chemical synthesis of peptides using Fmoc/tert-butyl solid-phase peptide synthesis (SPPS). The Fmoc group allows for the controlled addition of amino acids to a growing peptide chain, while the N-methyl functionality can introduce specific features into the final peptide.
N-methylation of amino acids can affect protein conformation and stability. Fmoc-NmeAla can be incorporated into peptides to investigate the role of methylation in protein-protein interactions []. This helps researchers understand how proteins bind to each other and how these interactions influence cellular processes.
The unique properties of Fmoc-NmeAla can be exploited to design novel peptide-based drugs. N-methylation can improve the stability and potency of peptides, making them more suitable for therapeutic applications []. Researchers are exploring the use of Fmoc-NmeAla in the development of new drugs for various diseases.
Fmoc-NmeAla can be used as a substrate or inhibitor for enzymes to study their activity and specificity. By incorporating N-methyl groups into specific positions, researchers can probe the enzyme's binding pocket and understand how it interacts with substrates []. This knowledge is crucial for designing new drugs that target specific enzymes.
N-methylation can influence the way proteins fold and interact with each other. Fmoc-NmeAla can be used to study how this modification affects protein aggregation, which is associated with several neurodegenerative diseases [].
Fmoc-N-Methyl-Alanine-Hydroxyl (Fmoc-N-Me-Ala-OH) is a derivative of alanine, specifically featuring a methyl group on the nitrogen atom and a fluorenylmethyloxycarbonyl (Fmoc) protecting group. This compound has the molecular formula C₁₉H₁₉NO₄ and a molecular weight of 325.36 g/mol. It is commonly used in peptide synthesis due to its ability to provide stability and protect the amino group during reactions, facilitating the formation of peptide bonds while preventing unwanted side reactions .
While specific biological activities of Fmoc-N-Methyl-Alanine-Hydroxyl have not been extensively documented, compounds with similar structures often exhibit significant biological relevance. For instance, derivatives of alanine are known to play roles in protein synthesis and metabolic pathways. Furthermore, N-methylated amino acids can influence the conformational properties of peptides, potentially affecting their biological functions .
The synthesis of Fmoc-N-Methyl-Alanine-Hydroxyl can be achieved through several methods:
Fmoc-N-Methyl-Alanine-Hydroxyl is primarily utilized in:
Interaction studies involving Fmoc-N-Methyl-Alanine-Hydroxyl often focus on its role in peptide conformation and binding affinity with various receptors or enzymes. These studies may utilize techniques such as nuclear magnetic resonance spectroscopy or mass spectrometry to elucidate binding characteristics and conformational changes upon ligand binding .
Several compounds share structural similarities with Fmoc-N-Methyl-Alanine-Hydroxyl. Here are some notable examples:
Compound Name | CAS Number | Similarity Index | Key Features |
---|---|---|---|
Fmoc-N-Methyl-Leucine | 103478-62-2 | 0.93 | Used in peptide synthesis; larger side chain |
Fmoc-N-Methyl-D-Alanine | 84000-07-7 | 1.00 | D-enantiomer variant; different stereochemistry |
Fmoc-N-Methyl-Glycine | 688634 | 0.93 | Smaller side chain; simpler structure |
Fmoc-N-Methyl-Valine | 1362858-88-5 | 0.93 | Branched-chain amino acid; used in similar applications |
Fmoc-N-Methyl-Phenylalanine | 1217482-47-7 | 0.93 | Aromatic side chain; affects peptide interactions |
These compounds highlight the versatility of N-methylated amino acids in various biochemical applications while emphasizing how slight variations in structure can lead to significant differences in function and application .